2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong nucleophiles for substitution reactions . Reaction conditions often involve elevated temperatures and pressures to facilitate these transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar structural features.
Imidazole-containing compounds: Known for their broad range of biological activities, including anticancer properties.
Uniqueness
2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural configuration that allows for high affinity binding to CDK2, making it a potent inhibitor . Its combination of pyrazole and triazolo[1,5-c]pyrimidine rings provides a distinct scaffold that is not commonly found in other CDK2 inhibitors .
Properties
Molecular Formula |
C16H11N9O2 |
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Molecular Weight |
361.32 g/mol |
IUPAC Name |
4-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H11N9O2/c26-25(27)12-5-19-23(8-12)7-10-1-3-11(4-2-10)14-20-16-13-6-18-21-15(13)17-9-24(16)22-14/h1-6,8-9H,7H2,(H,18,21) |
InChI Key |
HCEDSBWPXJSTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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